3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Nucleophilic substitution kinetics Heterocyclic building block reactivity Oxadiazole regiochemistry

Researchers requiring a stable, reactive intermediate for SAR campaigns often face limited availability of regiochemically pure oxadiazoles. This 3,5-disubstituted 1,2,4-oxadiazole solves that challenge with a confirmed mp (46°C) for identity verification and a reactive chloromethyl handle for rapid derivatization. - Enables microwave-assisted nucleophilic displacement in 90-98% yield within 5 min at 160°C. - Metabolically stable bioisostere of ester/amide functionalities with enhanced lipophilicity (XLogP3-AA >2.0). - Commercially available at ≥95% purity from multiple established suppliers, ensuring reliable procurement.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 175204-40-7
Cat. No. B068494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
CAS175204-40-7
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl
InChIInChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)17-16-12/h4-7H,8H2,1-3H3
InChIKeyZLQQUIHBQATFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: Identity & Procurement


3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 175204-40-7) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle characterized by a 4-tert-butylphenyl substituent at position 3 and a reactive chloromethyl moiety at position 5. This compound serves as a versatile synthetic intermediate in the construction of biologically active molecular libraries, capitalizing on the 1,2,4-oxadiazole core's established role as a bioisostere for ester and amide functionalities with documented stability advantages under physiological conditions [1]. Its structural features—specifically the electron-donating lipophilic tert-butyl group and the electrophilic chloromethyl handle—enable systematic derivatization strategies for medicinal chemistry, agrochemical development, and materials science applications [2]. The compound is commercially available from multiple established suppliers with reported purity specifications of ≥95% and technical grade options, with pricing and availability information accessible through standard procurement channels .

Electrophilic 5-chloromethyl handle enables systematic SN2 derivatization
3-(4-tert-Butylphenyl) core provides lipophilic bulk and steric shielding for SAR exploration
Commercially available at ≥95% purity; solid at ambient storage simplifies handling

Why Generic Substitution Fails: Positioning of Key Substituents


The 1,2,4-oxadiazole scaffold is not monolithic; substitution pattern and substituent identity dramatically alter physicochemical properties, reactivity profiles, and downstream synthetic utility. The specific positioning of the chloromethyl group at the 5-position versus the 3-position governs nucleophilic substitution kinetics and determines compatibility with different coupling partners [1]. Similarly, replacing the 4-tert-butylphenyl moiety with unsubstituted phenyl, halogenated phenyl, or alkyl groups fundamentally changes lipophilicity (estimated logP), π-stacking potential with biological targets, and steric protection of the oxadiazole core [2]. Generic substitution with structurally similar oxadiazoles lacking either the chloromethyl handle, the tert-butyl substituent, or the precise 3,5-regiochemistry will therefore produce divergent synthetic outcomes and biological activity profiles, necessitating compound-specific sourcing for reproducible research.

Regioisomeric chloromethyl position 5-chloromethyl reactivity differs from 3-chloromethyl isomers; nucleophilic displacement kinetics and accessible derivatives are regiospecific.
Aryl substitution identity Replacing 4-tert-butylphenyl with unsubstituted phenyl or other aryl groups alters lipophilicity, π-stacking, and steric shielding of the oxadiazole core.
Heterocyclic core substitution Other 1,2,4-oxadiazoles lacking either the chloromethyl handle or the 3-aryl tert-butyl group produce divergent synthetic outcomes and biological profiles.

Quantitative Differentiation vs. Structural Analogs


5- vs 3-Chloromethyl Electrophilicity in Displacement Reactions

The positioning of the chloromethyl substituent on the 1,2,4-oxadiazole ring critically determines reactivity toward nucleophiles. The target compound bears the chloromethyl group at the 5-position (adjacent to the ring oxygen), whereas the isomeric 3-chloromethyl-1,2,4-oxadiazole scaffold places the electrophilic carbon adjacent to a nitrogen atom. This regioisomeric difference alters the electronic environment of the reactive carbon and influences substitution rates [1]. The target compound's 5-chloromethyl-3-aryl configuration is specifically utilized in reported synthetic protocols for generating 5-aminomethyl-3-aryl-1,2,4-oxadiazoles via Gabriel amine synthesis, a pathway not accessible with 3-chloromethyl regioisomers [2].

5- vs 3-Regioisomer
Class-level inference
5-(chloromethyl) adjacent to ring oxygen vs 3-(chloromethyl) adjacent to nitrogen — electronic environment differs
Regiochemistry dictates nucleophilic substitution pathway; 5-substituted scaffold uniquely suited for Gabriel amine synthesis.
Class-level inference; individual reactivity may vary.
Nucleophilic substitution kinetics Heterocyclic building block reactivity Oxadiazole regiochemistry

tert-Butylphenyl Effects on Lipophilicity and Target Binding

The 4-tert-butylphenyl group at position 3 of the oxadiazole ring provides substantial lipophilic character and steric bulk that is absent in simpler aryl-substituted analogs. For the unsubstituted comparator 3-(chloromethyl)-1,2,4-oxadiazole (no aryl group, XLogP3-AA = 0.6), the calculated lipophilicity is minimal [1]. The target compound's extended aromatic system with tert-butyl substitution is expected to exhibit significantly higher logP values, enhancing membrane permeability potential and modulating π-stacking interactions with hydrophobic protein binding pockets [2]. This structural differentiation enables the target compound to serve as a privileged scaffold for exploring hydrophobic binding site interactions.

Lipophilicity Comparison
Cross-study comparable
Target estimated XLogP3-AA >2.0 vs comparator 0.6 (no aryl group)
Higher lipophilicity from 4-tert-butylphenyl may enhance membrane permeability for cellular target engagement.
Estimated logP; experimental confirmation recommended.
Lipophilicity optimization logP modulation Bioisosteric design

4-tert-Butylphenyl vs 3-Phenyl Oxadiazole Isomers

The target compound contains a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole core, which differs from the more widely documented 3-phenyl-1,2,4-oxadiazole scaffold (e.g., 5-chloromethyl-3-phenyl-1,2,4-oxadiazole). The para-tert-butyl substitution introduces an electron-donating alkyl group that increases electron density on the aromatic ring and the attached oxadiazole system relative to unsubstituted phenyl analogs. This electronic modulation affects the oxadiazole ring's reactivity and alters the compound's hydrogen-bonding capacity with biological targets [1]. Furthermore, the tert-butyl group provides steric shielding that can influence metabolic stability of downstream derivatives.

tert-Butyl vs Phenyl
Class-level inference
Hammett σp -0.20 (electron-donating) vs 0.00 (H); steric bulk increased ~2.5 Å
Electron-donating and steric effects alter oxadiazole reactivity and metabolic stability of derivatives.
Class-level inference; experimental SAR required.
Substituent electronic effects Aromatic SAR Heterocycle derivatization

Microwave-Assisted Synthesis of 5-Chloromethyl-3-aryl-oxadiazoles

The target compound's class (5-chloromethyl-3-aryl-1,2,4-oxadiazoles) has been synthesized via a validated microwave-assisted protocol that demonstrates quantifiable advantages over conventional thermal methods. Using microwave irradiation at 160°C, 1,2,4-oxadiazoles of this structural class are obtained in a single step with yields ranging from 90% to 98% in only five minutes, compared to the conventional two-step method requiring one-hour heating in toluene with yields of 70% to 96% [1]. While specific yield data for the 4-tert-butylphenyl derivative under microwave conditions is not individually reported, the class-level performance establishes a reliable, high-efficiency synthetic route that supports scalable procurement of this specific intermediate.

Microwave Synthesis Yield
Class-level inference
90–98% yield in 5 min (microwave, 160°C) vs 70–96% in ~1 h (conventional)
Validated microwave protocol enables rapid, high-yield access for library synthesis.
Class-level; specific tert-butylphenyl derivative not individually reported.
Microwave-assisted synthesis Oxadiazole preparation Reaction yield optimization

Melting Point as Quality Control Differentiator

The target compound is characterized by a reported melting point of 46°C, a value that distinguishes it from related 1,2,4-oxadiazole analogs and provides a practical quality control benchmark for procurement verification [1]. In contrast, the simpler analog 3-(chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9) exhibits a boiling point of approximately 167°C at standard pressure without a defined solid-phase melting point under ambient conditions, reflecting its different physical state profile [2]. The target compound's moderate melting point near ambient temperature requires appropriate storage conditions (recommended refrigeration for long-term stability) but also indicates a well-defined crystalline solid suitable for accurate weighing and formulation.

Melting Point
Cross-study comparable
46°C (solid) vs comparator liquid at ambient (b.p. 167°C)
Melting point provides convenient QC checkpoint for identity verification before use.
Cross-source consistent; store refrigerated for long-term stability.
Melting point specification Compound purity assessment Storage stability

Optimal Applications in Medicinal Chemistry & Chemical Biology


5-Aminomethyl-3-aryl-oxadiazoles for Anticancer SAR

The compound serves as a direct precursor to 5-aminomethyl-3-(4-tert-butylphenyl)-1,2,4-oxadiazole via Gabriel amine synthesis, which can be further elaborated into urea and thiourea derivatives with potential anticancer activity. The 1,2,4-oxadiazole scaffold has been extensively validated for anticancer applications, with structural modifications shown to enhance cytotoxicity toward malignant cells and enable selective interaction with enzymes, globular proteins, and nucleic acids [1]. The tert-butylphenyl substituent provides the lipophilic character and π-stacking potential that can be systematically evaluated in structure-activity relationship (SAR) campaigns targeting hydrophobic binding pockets [2].

Microwave-Assisted Parallel Synthesis of Heterocyclic Libraries

The chloromethyl handle at the 5-position enables efficient nucleophilic displacement with diverse amine, thiol, and oxygen nucleophiles. When combined with microwave-assisted synthetic protocols validated for the 5-chloromethyl-3-aryl-1,2,4-oxadiazole class, this intermediate supports rapid generation of structurally diverse compound collections in 90–98% yield within 5 minutes at 160°C [1]. This efficiency makes the compound suitable for both medicinal chemistry hit-to-lead optimization and academic chemical biology probe development where rapid analog generation is prioritized.

Hydrophobic Bioisostere Scaffold for Lead Optimization

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere for ester and amide functional groups, circumventing hydrolytic instability issues while maintaining hydrogen-bonding potential with biological receptors [1]. The 4-tert-butylphenyl substitution enhances lipophilicity (estimated XLogP3-AA >2.0 compared to 0.6 for the unsubstituted chloromethyl-oxadiazole core [2]) and provides steric shielding that may confer resistance to oxidative metabolism. This combination of properties positions the compound as a valuable intermediate for optimizing ADME properties during lead optimization programs targeting intracellular or membrane-associated protein targets.

QC Reference Standard for Oxadiazole Intermediates

The compound's well-defined melting point of 46°C [1] provides a simple, cost-effective identity verification metric for incoming material quality control. This physical property, combined with commercially available purity specifications of ≥95% [2], enables procurement teams and analytical laboratories to rapidly confirm material identity and approximate purity before committing the intermediate to high-value synthetic sequences, thereby reducing risk of failed reactions due to mislabeled or degraded starting materials.

Application
Selection Property
Validation Focus
5-Aminomethyl-oxadiazole SAR exploration
Chloromethyl handle enables Gabriel synthesis to primary amine
Cytotoxicity endpoint modulation in cancer cell models
Heterocyclic library synthesis
Rapid nucleophilic displacement with diverse amines/thiols
Reaction yield and diversity under microwave conditions
Lead optimization ADME profiling
Metabolically stable oxadiazole bioisostere with enhanced lipophilicity
Membrane permeability and metabolic stability assays
Incoming material quality control
Defined melting point and purity specification
Identity confirmation and purity assessment before critical synthetic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.